5-(3-chlorophenoxy)-3-iodo-1H-indazole
Description
Overview of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in the design and discovery of new drugs. rsc.orgnih.gov These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and are found at the core of many essential biological molecules, including vitamins and hormones. rsc.org Statistically, a significant majority of all biologically active compounds, with some estimates suggesting over 85%, are or contain a heterocycle, with nitrogen-containing rings being the most frequent. rsc.orgnih.govsemanticscholar.org
The prevalence of these structures in pharmaceuticals can be attributed to their unique chemical properties. The presence of nitrogen atoms can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for interacting with biological targets such as enzymes and receptors. rsc.org This versatility allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates. nih.gov
Prominence of the Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
Within the vast family of nitrogen-containing heterocycles, the indazole scaffold holds a special status as a "privileged structure." nih.govnih.govopenochem.orgmdpi.com This term, first introduced in 1988, describes molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. openochem.org The indazole ring system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prime example of such a scaffold. nih.govontosight.aiaustinpublishinggroup.com
The versatility of the indazole core allows for the introduction of various substituents at different positions, leading to a diverse array of compounds with a wide spectrum of biological activities. nih.gov This structural adaptability has been exploited to develop drugs and drug candidates with anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airesearchgate.netsci-hub.se The ability of a single, relatively simple core structure to serve as a template for a multitude of biologically active molecules underscores its importance in medicinal chemistry. nih.govmdpi.com
Table 1: Examples of Biologically Active Indazole Derivatives
| Compound Name | Biological Activity | Therapeutic Area |
|---|---|---|
| Linifanib | Tyrosine kinase inhibitor | Oncology |
| Entrectinib | Tyrosine kinase inhibitor | Oncology |
| YC-1 | Soluble guanylate cyclase activator | Cardiovascular |
| Gamendazole | Antispermatogenic agent | Contraception |
Rationale for Focused Academic Research on Substituted 1H-Indazole Derivatives
The academic fascination with substituted 1H-indazole derivatives stems from their proven track record in yielding pharmacologically active compounds. nih.govmdpi.com Researchers are continually exploring new synthetic methodologies to create novel indazole analogues with improved properties. researchgate.netnih.gov The goal is often to enhance the potency, selectivity, or pharmacokinetic profile of a lead compound.
Specific Context of 5-(3-chlorophenoxy)-3-iodo-1H-indazole within Indazole Research
While extensive research has been conducted on a wide range of indazole derivatives, specific information on this compound in the public domain is limited. Its chemical structure, however, allows for some informed speculation about its potential areas of interest within medicinal chemistry.
The molecule can be deconstructed into three key components: the 1H-indazole core, a 3-iodo substituent, and a 5-(3-chlorophenoxy) group. The indazole core, as previously discussed, is a well-established privileged structure. The iodine atom at the 3-position is a particularly interesting feature. Halogen atoms, especially iodine, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Furthermore, the iodo group can serve as a handle for further synthetic transformations, such as cross-coupling reactions, to introduce additional complexity and functionality. chemimpex.comevitachem.com
The 5-(3-chlorophenoxy) group introduces a diaryl ether-like motif. Diaryl ethers are also recognized as important pharmacophores in their own right. openochem.org The presence of a chlorine atom on the phenoxy ring can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity and pharmacokinetic properties.
Given the established roles of these structural motifs in medicinal chemistry, this compound represents a logical design for a potential kinase inhibitor or other biologically active molecule. The combination of a privileged indazole scaffold, a synthetically versatile and potentially protein-interacting iodo group, and a modulating chlorophenoxy substituent makes it a compound of interest for further investigation. However, without specific published research on this exact compound, its biological activities and potential applications remain speculative.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8ClIN2O |
|---|---|
Molecular Weight |
370.57 g/mol |
IUPAC Name |
5-(3-chlorophenoxy)-3-iodo-2H-indazole |
InChI |
InChI=1S/C13H8ClIN2O/c14-8-2-1-3-9(6-8)18-10-4-5-12-11(7-10)13(15)17-16-12/h1-7H,(H,16,17) |
InChI Key |
VWAMPZIRHFZFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC3=C(NN=C3C=C2)I |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 3 Chlorophenoxy 3 Iodo 1h Indazole Analogs
Positional and Substituent Effects on Biological Activity
The biological profile of indazole-based compounds is highly sensitive to the nature and position of various substituents on the bicyclic ring system and its appended moieties. Key areas of modification include the C3 and C5 positions of the indazole core, the phenoxy ring, and the N1 position of the pyrazole (B372694) ring.
Halogen atoms are critical substituents in medicinal chemistry, influencing a compound's potency, selectivity, and metabolic stability. Their effects are multifaceted, stemming from their size, electronegativity, and ability to form halogen bonds.
The presence of an iodine atom at the C3 position of the indazole ring is a common strategy in medicinal chemistry. chim.it This position is often targeted for halogenation because the resulting halo-indazoles are valuable intermediates for further functionalization through metal-catalyzed cross-coupling reactions. chim.itnih.gov Beyond its role as a synthetic handle, the C3-halogen itself can significantly impact biological activity. For instance, studies on 7-substituted-indazoles as nitric oxide synthase (NOS) inhibitors revealed that the introduction of a bromine atom at the C3 position enhanced inhibitory effects by tenfold. nih.govresearchgate.net This highlights the C3 position as a critical site where halogenation can directly modulate potency.
The chlorine atom on the phenoxy ring at the 5-position also plays a crucial role. Halogen substitutions on phenyl rings are known to influence binding affinity through various mechanisms, including hydrophobic and electronic effects. Furthermore, in silico docking studies of some heterocyclic analogs have suggested that halogen atoms can participate in halogen-bonding interactions with amino acid residues, such as phenylalanine, within the orthosteric pocket of a receptor, potentially explaining high potency. nih.govsemanticscholar.org The specific placement of the chlorine at the meta-position (position 3) of the phenoxy ring dictates the electronic distribution and steric profile of this moiety, which can fine-tune the molecule's interaction with its biological target.
Table 1: Effect of C3-Halogenation on Biological Activity of Indazole Analogs
| Parent Compound | C3-Substituent | Fold-Increase in Potency | Biological Target |
|---|---|---|---|
| 1H-indazole-7-carbonitrile | -H | 1 (baseline) | Nitric Oxide Synthase (NOS) |
| 3-Bromo-1H-indazole-7-carbonitrile | -Br | 10 | Nitric Oxide Synthase (NOS) |
The N1 position of the indazole ring is another key site for chemical modification that can significantly alter a compound's pharmacological profile. The hydrogen atom at N1 can act as a hydrogen bond donor. Replacing this hydrogen with various substituents, a process known as N-alkylation or N-acylation, can modulate the molecule's physicochemical properties and its interaction with target proteins. beilstein-journals.orgbeilstein-journals.org
Studies have shown that introducing different aliphatic or aromatic acyl radicals at the N1 position can lead to derivatives with potent anti-arthritic effects. nih.gov The choice of the N1-substituent can also influence metabolic stability and oral bioavailability. For example, SAR analysis of certain indazolinones revealed that electron-donating groups at position 1 were associated with improved biological activity. taylorandfrancis.com The regioselectivity of N-alkylation (N1 vs. N2) is a critical aspect of synthesis, as the two isomers often exhibit distinct biological activities. nih.govbeilstein-journals.org The spatial arrangement of the substituent on the indazole scaffold is therefore crucial for potency. nih.gov
Table 2: Influence of N1-Substitution on Indazole Activity
| Indazole Core | N1-Substituent | Observed Pharmacological Effect |
|---|---|---|
| Ethyl-5-methyl-1H-indazole-3-carboxylate | p-chlorobenzoyl | Potent anti-arthritic activity |
| Indazolinone Core | Electron-donating groups | Improved antichagasic activity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern their potency, guiding further drug design.
Two-dimensional (2D)-QSAR models correlate biological activity with 2D structural descriptors, such as physicochemical properties (e.g., logP), electronic parameters, and topological indices. These models are often developed using statistical methods like multilinear regression (MLR) combined with feature selection techniques like genetic function approximation (GFA). semanticscholar.org
In the context of indazole and related heterocyclic inhibitors, 2D-QSAR studies have successfully identified key descriptors that influence biological activity. researchgate.net For instance, a significant 2D-QSAR model for 5-substituted-1H-indazole derivatives identified descriptors related to topology (T_C_N_5, T_2_N_0) and lipophilicity (SlogP) as important for determining biological activity. researchgate.net The predictive power of these models is rigorously assessed through internal and external validation methods to ensure their robustness and reliability. semanticscholar.orgresearchgate.net
Three-dimensional (3D)-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D arrangement of the molecules. mdpi.com These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a series of aligned molecules and correlate these fields with their biological activities. frontiersin.orgnih.gov
The results of 3D-QSAR studies are often visualized as contour maps, which highlight regions in space where specific physicochemical properties are favorable or unfavorable for activity. mdpi.com For example, CoMFA and CoMSIA studies on 1-phenyl-1H-1,2,3-triazoles revealed that a compact, hydrophobic substituent at one position and a small, electronegative substituent at another position were crucial for high potency. nih.gov For 5-substituted indazole derivatives, 3D-QSAR models have indicated that electrostatic potential and hydrophobicity are important descriptors for biological activity. researchgate.net This information provides a structural basis for the observed SAR and offers a rational guide for the design of new, more potent analogs of 5-(3-chlorophenoxy)-3-iodo-1H-indazole.
Compound Index
| Compound Name |
|---|
| This compound |
| Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate |
| 1H-indazole-7-carbonitrile |
| 3-Bromo-1H-indazole-7-carbonitrile |
| Ethyl-5-methyl-1H-indazole-3-carboxylate |
Predictive Insights for Indazole Derivatives Design
The design of novel indazole derivatives with enhanced biological activity and optimized physicochemical properties is increasingly guided by predictive insights derived from computational modeling and quantitative structure-activity relationship (QSAR) studies. While specific predictive models for this compound are not extensively documented in publicly available literature, general principles derived from studies on analogous indazole-based compounds, particularly kinase inhibitors and receptor agonists, provide a valuable framework for guiding future design strategies.
Computational approaches, such as molecular docking, are instrumental in elucidating the binding modes of indazole derivatives within target proteins. For instance, in the context of kinase inhibition, docking studies have revealed that the indazole scaffold can act as an effective hinge-binding motif. nih.gov The N1 and N2 atoms of the indazole ring are capable of forming crucial hydrogen bonds with the backbone residues of the kinase hinge region, a key interaction for potent inhibition. nih.gov The substituents at various positions of the indazole ring can then be strategically modified to optimize interactions with other regions of the active site, thereby enhancing potency and selectivity. For a hypothetical target of this compound, computational models could predict the optimal orientation of the 3-iodo and 5-(3-chlorophenoxy) groups to maximize favorable interactions and minimize steric clashes.
QSAR models, which correlate physicochemical properties of molecules with their biological activities, offer another avenue for predictive design. Although a specific QSAR model for this compound analogs is not available, studies on other series of indazole derivatives have highlighted the importance of descriptors such as hydrophobicity, electronic effects, and steric parameters in determining their activity. For example, in a series of 3,5-disubstituted indazole derivatives, the nature of the substituent at the C-5 position was found to be critical for antitumor activity, with substitutions like a 3-fluorophenyl group showing greater potency than 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl groups. nih.gov This suggests that electronic and steric factors of the substituent at the 5-position play a significant role in the compound's biological activity.
These predictive insights can be leveraged to design focused libraries of this compound analogs with a higher probability of success. For instance, guided by computational models, modifications to the 3-chlorophenoxy moiety could be explored to enhance interactions with a specific pocket in a target protein. Similarly, QSAR models could suggest alternative substituents at the 3-position to modulate the electronic properties of the indazole ring and improve target engagement. The integration of computational and experimental approaches is therefore a powerful strategy for the rational design of next-generation indazole-based therapeutic agents.
Exploration of Bioisosteric Replacements within the Indazole Framework
Bioisosteric replacement is a widely employed strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds. In the context of this compound, bioisosteric modifications can be considered for several key structural components: the indazole core, the 3-iodo substituent, and the 5-(3-chlorophenoxy) group.
The indazole ring itself is often considered a bioisostere of other bicyclic aromatic systems like indole (B1671886) and benzimidazole. nih.gov Depending on the specific biological target and the desired interactions, replacing the indazole core with these or other heteroaromatic scaffolds could lead to improved activity or altered selectivity profiles. For example, in the development of kinase inhibitors, the isosteric replacement of an indazole with a pyrazolopyridine ring was explored, although in that particular case, it resulted in a decrease in activity. nih.gov This highlights that the suitability of a bioisosteric replacement is highly context-dependent and requires empirical validation.
The 3-iodo substituent offers several possibilities for bioisosteric replacement. Halogens, particularly iodine, can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. Bioisosteres for the iodo group could include other halogens (e.g., bromine), a cyano group, an ethynyl (B1212043) group, or a trifluoromethyl group. These replacements would alter the size, electronics, and potential for halogen bonding of the substituent at the 3-position, thereby influencing the compound's interaction with its target. For instance, the replacement of a halogen with an ethynyl group has been successfully employed in the design of indazole-based kinase inhibitors. nih.gov
The 5-(3-chlorophenoxy) group provides a rich template for bioisosteric modifications. The phenoxy linker can be replaced with other linkers such as an amide, a sulfonamide, or a methyleneoxy group to alter the conformational flexibility and hydrogen bonding capacity of the molecule. The 3-chlorophenyl moiety can also be substituted with a variety of other cyclic systems. For example, different substituted aromatic or heteroaromatic rings could be introduced to explore new interactions within the binding pocket. In a study on 5-substituted-1H-indazoles as monoamine oxidase B inhibitors, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group led to a significant increase in potency and selectivity. nih.gov This demonstrates the potential of using heterocyclic rings as bioisosteric replacements for substituted phenyl groups to optimize biological activity.
The following table illustrates some potential bioisosteric replacements for the key functional groups of this compound:
| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| Indazole | Indole, Benzimidazole, Pyrazolopyridine | Modulate core scaffold interactions and physicochemical properties |
| 3-Iodo | -Br, -CN, -C≡CH, -CF₃ | Alter size, electronics, and halogen/hydrogen bonding potential |
| 5-(3-chlorophenoxy) | 5-(substituted phenyl)amide, 5-(heterocyclyl)oxy, 5-(substituted heteroaryl) | Modify linker properties and explore alternative ring systems for improved target interactions |
Conformational Analysis and its Relevance to SAR
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. For flexible molecules like this compound, which possesses a rotatable bond between the phenoxy oxygen and the indazole ring, conformational analysis is essential for understanding its structure-activity relationship (SAR).
Molecular docking simulations of indazole derivatives into the active sites of their targets often highlight the importance of a specific conformation for optimal binding. nih.gov For example, the planarity of the indazole ring system is often crucial for effective stacking interactions with aromatic residues in the binding pocket, while the torsional angle of the substituent at the 5-position can determine whether the molecule can access deeper pockets or avoid steric clashes. In a study of 1H-indazole-bearing monoamine oxidase B inhibitors, molecular docking simulations revealed that the flexibility of a particular analog allowed it to adopt a more complementary shape within the enzymatic cleft compared to a more rigid analog, leading to higher potency. nih.gov
The insights gained from conformational analysis can guide the design of new analogs with improved activity. For instance, if a particular conformation is found to be essential for activity, the molecule can be rigidified into that preferred conformation through the introduction of additional rings or bulky substituents. Conversely, if flexibility is found to be important for allowing the molecule to adapt to different binding sites, modifications can be made to increase the number of rotatable bonds.
Based on a comprehensive search of available scientific literature, there is no specific published data on the molecular pharmacology and preclinical biological evaluation of the chemical compound “this compound” corresponding to the detailed outline requested.
The search for in vitro studies—including cytotoxicity assays in cancer cell lines (A549, MCF7, HCT-116, K562), enzyme inhibition profiles (Tyrosine Kinases, COX-2, IDO1, PARP, Myeloperoxidase), receptor binding studies (AR, CCR4, Serotonin Receptors), antimicrobial and antifungal properties, and antioxidant or anti-inflammatory potentials—did not yield any specific results for this particular compound. Consequently, information regarding its molecular mechanism of action is also not available.
While the indazole scaffold is a recognized structure in medicinal chemistry with various derivatives being investigated for a wide range of biological activities, the specific substitution pattern of this compound does not appear in the current body of published research literature concerning biological testing.
Therefore, to ensure scientific accuracy and adhere to the strict instruction of not introducing information outside the scope of the specified compound, the requested article cannot be generated at this time due to the absence of relevant research findings.
Molecular Pharmacology and Preclinical Biological Evaluation
Elucidation of Molecular Mechanisms of Action
Identification and Validation of Specific Molecular Targets
The indazole core is a well-established pharmacophore known to interact with a variety of protein kinases, which are crucial regulators of cellular processes. rsc.org Many indazole derivatives have been developed as kinase inhibitors, demonstrating significant potential in cancer therapy. rsc.orgrsc.org
Several FDA-approved anti-cancer drugs, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole scaffold and function by targeting key kinases involved in tumor growth and angiogenesis. rsc.org Research has shown that various substituted indazoles can inhibit a range of kinases, including:
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, is a common mechanism for indazole derivatives to suppress tumor angiogenesis. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Certain indazole-based compounds have been identified as inhibitors of FGFR1, FGFR2, and FGFR3, which are implicated in various cancers. nih.govnih.gov
Aurora Kinases: Novel amide derivatives of indazole have been reported as inhibitors of Aurora kinases, which play a critical role in cell division. nih.gov
Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors, a family of serine/threonine kinases involved in tumorigenesis. nih.gov
BCR-ABL Kinase: Some 3-aminoindazole derivatives have shown potent inhibitory activity against the BCR-ABL kinase, including the challenging T315I mutant in chronic myeloid leukemia. nih.gov
Molecular docking studies have been instrumental in elucidating the binding modes of these indazole derivatives within the ATP-binding pockets of their target kinases, often highlighting key hydrogen bond interactions with hinge region residues. nih.govderpharmachemica.com
Table 1: Examples of Indazole Derivatives and Their Validated Molecular Targets
| Compound Class | Specific Target(s) | Therapeutic Area |
| Arylsulphonyl indazoles | VEGFR-2 | Cancer |
| 1H-indazole-based derivatives | FGFR1, FGFR2, FGFR3 | Cancer |
| Amide derivatives of indazole | Aurora kinases | Cancer |
| 3-(pyrazin-2-yl)-1H-indazoles | Pan-Pim kinases | Cancer |
| 3-aminoindazole derivatives | BCR-ABL (including T315I mutant) | Cancer |
Analysis of Cellular Signaling Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Microtubule Disruption)
Consistent with their activity as kinase inhibitors, many indazole derivatives modulate critical cellular signaling pathways, leading to anti-proliferative effects such as apoptosis and cell cycle arrest.
Apoptosis Induction:
Several studies have demonstrated the pro-apoptotic effects of indazole compounds in cancer cells. For instance, one potent indazole derivative, referred to as compound 2f, was shown to induce apoptosis in a breast cancer cell line. rsc.orgnih.gov The mechanism of apoptosis induction by this compound was linked to:
Upregulation of pro-apoptotic proteins: Increased levels of cleaved caspase-3 and Bax. rsc.orgnih.gov
Downregulation of anti-apoptotic proteins: Decreased levels of Bcl-2. rsc.orgnih.gov
Mitochondrial membrane potential disruption: A decrease in the mitochondrial membrane potential. rsc.orgnih.gov
Increased Reactive Oxygen Species (ROS): Elevated levels of ROS within the cancer cells. rsc.orgnih.gov
In hepatocellular carcinoma, novel indazole-based compounds have been found to enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction. oncotarget.com Furthermore, other heterocyclic compounds with structural similarities to indazoles, such as trisubstituted-imidazoles, have been shown to induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov
Cell Cycle Arrest:
The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. Certain compounds can interfere with the cell cycle, leading to a halt in cell proliferation. nih.govnih.gov While specific data on cell cycle arrest for a broad range of indazole derivatives is still emerging, the inhibition of kinases like Aurora kinases by indazole compounds strongly suggests an impact on cell cycle progression, particularly in the G2/M phase. nih.gov
Table 2: Cellular Effects of Exemplary Indazole Derivatives
| Compound | Cell Line | Effect | Signaling Pathway Modulation |
| Compound 2f | 4T1 (Breast Cancer) | Apoptosis Induction | Upregulation of cleaved caspase-3 and Bax; Downregulation of Bcl-2; Increased ROS |
| TRT-0029 & TRT-0173 | Hepatocellular Carcinoma | Enhanced TRAIL-induced apoptosis | Inhibition of MKK7-TIPRL interaction |
Investigation of Protein-Ligand Interaction Dynamics
Molecular modeling and docking studies have provided significant insights into the interaction of indazole derivatives with their protein targets. These computational approaches help to visualize and understand the binding modes at the atomic level, guiding the rational design of more potent and selective inhibitors.
In another study, docking of newly synthesized indazole derivatives into the active site of the aromatase enzyme, a target in breast cancer, showed that these compounds could establish important interactions with active site residues like Arg115 and Met374. derpharmachemica.com These computational predictions provide a basis for understanding the structure-activity relationships of these compounds and for their further optimization as therapeutic agents.
In Vivo Preclinical Efficacy Studies (Non-human models)
Assessment of Efficacy in Relevant Animal Models of Disease
For instance, the indazole derivative designated as compound 2f, which demonstrated potent anti-proliferative and pro-apoptotic activity in vitro, was also shown to suppress tumor growth in a 4T1 mouse model of breast cancer. rsc.orgnih.gov Importantly, this anti-tumor effect was achieved without obvious side effects in the animals, suggesting a favorable preliminary safety profile. rsc.orgnih.gov
In a different study, indazole-based compounds TRT-0029 and TRT-0173, which sensitize hepatocellular carcinoma cells to TRAIL-induced apoptosis, also exhibited anti-tumor efficacy in vivo. oncotarget.com These findings underscore the potential of indazole derivatives as effective anti-cancer agents in relevant disease models.
Dose-Response Characterization in Preclinical Models
Characterizing the dose-response relationship is a critical step in preclinical development to determine the effective dose range of a new therapeutic agent. While detailed dose-response data for a wide range of indazole derivatives are often proprietary or part of ongoing research, published studies provide some insights.
In the in vivo study of compound 2f, the anti-tumor effect was observed at a specific dose, indicating a dose-dependent response that would have been optimized during the study. rsc.orgnih.gov Similarly, the efficacy of TRT-0029 and TRT-0173 in animal models was demonstrated at defined concentrations, highlighting the importance of dose selection for achieving the desired therapeutic outcome. oncotarget.com Further preclinical studies would be required to establish a full dose-response curve, including determining the maximum tolerated dose and the optimal therapeutic dose for 5-(3-chlorophenoxy)-3-iodo-1H-indazole or its analogs.
Pharmacokinetic and Pharmacodynamic Characterization Preclinical
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
Comprehensive in vitro and in vivo ADME studies are crucial in the early stages of drug discovery to assess the viability of a compound. However, specific experimental data for 5-(3-chlorophenoxy)-3-iodo-1H-indazole are not available. The following sections outline the types of studies that would be conducted to characterize its ADME profile.
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. For example, a study on a different indazole analog, VU6067416, found it to have low predicted hepatic clearance in human microsomes. semanticscholar.org Similar assays would be necessary to determine the metabolic fate of this compound.
Table 1: Representative Data Table for Metabolic Stability of a Hypothetical Indazole Analog
| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | Data Not Available | Data Not Available |
| Rat | Liver Microsomes | Data Not Available | Data Not Available |
| Mouse | Liver Microsomes | Data Not Available | Data Not Available |
The permeability of a compound is a critical factor influencing its oral absorption. The Caco-2 cell permeability assay is a standard in vitro model used to predict human intestinal absorption. This assay would determine the rate at which this compound can cross the intestinal epithelial barrier.
Table 2: Representative Data Table for In Vitro Permeability of a Hypothetical Indazole Analog
| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A→B) | Data Not Available | Data Not Available |
| Basolateral to Apical (B→A) | Data Not Available |
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Equilibrium dialysis is a common method to determine the fraction of a compound that is unbound in plasma. For instance, the indazole analog VU6067416 displayed a high fraction unbound in plasma across different species. semanticscholar.org
Table 3: Representative Data Table for Plasma Protein Binding of a Hypothetical Indazole Analog
| Species | Unbound Fraction (fu) |
| Human | Data Not Available |
| Rat | Data Not Available |
| Mouse | Data Not Available |
To understand how this compound is eliminated from the body, excretion studies in animal models such as rats or mice would be conducted. This involves analyzing urine and feces to identify the major routes of excretion and to characterize any metabolites.
Computational Prediction of ADMET Properties
In the absence of experimental data, computational models can provide initial estimates of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These in silico tools use the chemical structure of this compound to predict various pharmacokinetic parameters. However, no such computational predictions for this specific compound are publicly documented.
Preclinical Pharmacodynamic Endpoints and Biomarker Identification
The pharmacodynamic properties of this compound, which describe its biochemical and physiological effects, are currently unknown. Preclinical studies would be required to identify its mechanism of action, therapeutic targets, and any potential biomarkers that could be used to monitor its activity.
Preclinical Profile of this compound: An Uncharted Territory in Drug Discovery
Despite the growing interest in indazole derivatives within medicinal chemistry, the specific compound this compound remains a largely uncharacterized entity in the public domain. A thorough review of scientific literature and databases reveals a significant lack of preclinical data regarding its pharmacokinetic and pharmacodynamic properties, impeding a comprehensive understanding of its potential as a therapeutic agent.
The indazole scaffold is a well-established pharmacophore, forming the core of numerous compounds with diverse biological activities. Researchers have extensively explored the synthesis and evaluation of various indazole derivatives, leading to the discovery of potent agents with anticancer, anti-inflammatory, and other therapeutic effects. However, this extensive research has yet to encompass the specific substitution pattern found in this compound.
Consequently, there is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Crucial parameters such as its bioavailability, plasma protein binding, metabolic pathways, and routes of elimination are currently unknown. This absence of pharmacokinetic data makes it impossible to predict its behavior in a biological system or to design appropriate preclinical studies.
Similarly, the pharmacodynamic characteristics of this compound have not been elucidated. Its mechanism of action, potential molecular targets, and in vitro and in vivo efficacy remain speculative. Without this fundamental information, its therapeutic potential cannot be assessed, and its place in the landscape of drug discovery remains undefined.
The implications of this data gap are significant for any potential lead compound optimization and assessment of "drugability." The process of refining a lead compound into a viable drug candidate heavily relies on a detailed understanding of its structure-activity relationships (SAR), pharmacokinetic properties, and safety profile. For this compound, the foundational data required to initiate such an optimization process is not available. Key questions regarding how modifications to its chemical structure might influence its potency, selectivity, and ADME properties are unanswerable at present.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "5-(3-chlorophenoxy)-3-iodo-1H-indazole," docking studies are crucial for identifying potential protein targets and elucidating the mechanism of action. Studies on similar indazole derivatives have successfully used programs like AutoDock to assess their effectiveness against various protein targets, including those implicated in cancer. nih.gov
The analysis of binding pockets involves identifying the specific amino acid residues within a target protein that interact with the ligand. For indazole derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in docking studies of other indazole compounds with cancer-related proteins, key interactions with amino acids such as LEU43, GLN109, and ILE141 have been observed. The "this compound" molecule, with its halogen atoms and ether linkage, would be expected to form specific hydrogen bonds and halogen bonds within the active site of a target protein, contributing to the stability of the ligand-protein complex. The prediction of these interactions is fundamental to understanding the compound's biological activity and for guiding further structural optimization.
Molecular docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy value indicates a more stable and favorable interaction between the ligand and the protein. Research on various 3-carboxamide indazoles has demonstrated a range of binding energies when docked against renal cancer-related proteins, with the most effective compounds showing the highest binding affinities (i.e., the most negative values). nih.govresearchgate.net Predicting the binding affinity of "this compound" against a panel of potential targets allows for the ranking of its potential efficacy and selectivity.
Table 1: Illustrative Molecular Docking Data for Indazole Derivatives against a Hypothetical Protein Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -8.5 (Predicted) | TYR235, LYS98 | Hydrogen Bond |
| VAL75, ILE150 | Hydrophobic | ||
| Indazole Derivative A | -7.9 | SER236, ARG101 | Hydrogen Bond |
| Indazole Derivative B | -9.2 | LEU145, PHE198 | Hydrophobic, Pi-Stacking |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to assess the conformational stability of the "this compound"-protein complex in a simulated biological environment. researchgate.net These simulations can validate the docking results by confirming whether the predicted binding pose is maintained over a period of nanoseconds. Studies on other complex heterocyclic systems have used MD simulations to evaluate the stability of ligand-protein complexes, demonstrating that potent compounds form robust and consistent binding within the target's active site. researchgate.netresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic structure and properties of a molecule. These methods are essential for understanding the intrinsic reactivity and stability of "this compound."
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For indazole derivatives, DFT calculations, often using functionals like B3LYP with various basis sets, are performed to study physicochemical properties and electrostatic potential. nih.gov These studies can determine the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and calculate vibrational frequencies. Such analyses provide a fundamental understanding of the molecule's geometry and electronic properties, which are critical determinants of its biological activity. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov Analysis of the HOMO-LUMO gap for "this compound" can predict its kinetic stability and its potential to participate in charge transfer interactions within a biological system. irjweb.com DFT calculations have been used to determine that certain synthesized indazole derivatives possess large energy gaps, indicating high stability. nih.govresearchgate.net
Table 2: Illustrative Quantum Chemical Properties for Indazole Derivatives from DFT Calculations
| Property | Indazole Derivative X | Indazole Derivative Y | This compound (Theoretical) |
| EHOMO (eV) | -6.2 | -6.5 | -6.4 |
| ELUMO (eV) | -1.8 | -1.5 | -1.6 |
| Energy Gap (ΔE) (eV) | 4.4 | 5.0 | 4.8 |
| Chemical Hardness (η) | 2.2 | 2.5 | 2.4 |
| Chemical Potential (μ) | -4.0 | -4.0 | -4.0 |
Virtual Screening for Novel Indazole Chemotypes
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby reducing time and cost. frontiersin.org For the indazole scaffold, virtual screening has been successfully employed to discover novel chemotypes with potential therapeutic activities against various targets.
One common approach is fragment-based virtual screening. This strategy was utilized to design new indazole derivatives as potent histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net By screening fragment libraries and applying bioisosterism strategies, researchers identified novel indazole and pyrazolo[3,4-b] pyridine derivatives with excellent inhibitory activities against HDACs. nih.gov For instance, compounds 15k and 15m emerged as potent inhibitors of HDAC1, HDAC2, and HDAC8, with IC50 values in the low nanomolar range. nih.govresearchgate.net
Another application involves structure-based virtual screening, where the three-dimensional structure of the target protein is used to guide the selection of compounds. youtube.com This method was applied to identify small-molecule inhibitors of fibroblast growth factor receptor 1 (FGFR1) from a library of indazole derivatives using AutoDock software. benthamdirect.com The most active compound identified through this screening, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, exhibited an IC50 value of 100 nM against FGFR1. benthamdirect.com Molecular docking studies suggested that this compound interacts with both the adenine- and phosphate-binding regions of the kinase. benthamdirect.com
Similarly, computational design and molecular docking have been used to evaluate newly designed indazole scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. biotech-asia.org In one study, several designed indazole scaffolds showed better binding affinity and favorable interactions with VEGFR-2 enzymes (PDB IDs: 4AGD and 4AG8) compared to the native ligand. biotech-asia.org
| Compound | Target | Screening Method | Key Findings (IC50/Binding Energy) | Reference |
|---|---|---|---|---|
| Compound 15k | HDAC1/HDAC2/HDAC8 | Fragment-based | HDAC1: 2.7 nM; HDAC2: 4.2 nM; HDAC8: 3.6 nM | nih.gov |
| Compound 15m | HDAC1/HDAC2/HDAC8 | Fragment-based | HDAC1: 3.1 nM; HDAC2: 3.6 nM; HDAC8: 3.3 nM | nih.gov |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | Structure-based (AutoDock) | 100 nM | benthamdirect.com |
| Compound SMO | VEGFR-2 (4AGD) | Molecular Docking | -6.99 kcal/mol | biotech-asia.org |
| Compound SS | VEGFR-2 (4AG8) | Molecular Docking | -7.39 kcal/mol | biotech-asia.org |
Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction
Accurately predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are powerful techniques for estimating the free energy of binding.
MM/GBSA is an end-point method that calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov This approach has been used to evaluate the binding of novel thiazolyl-indazole derivatives to the SARS-CoV-2 main protease (MPro). researchgate.net The binding affinity and atomic-level interactions were assessed through Schrödinger Glide docking, followed by AMBER molecular dynamics simulations and MM/GBSA free energy estimation. researchgate.net These studies are often complemented by molecular docking and dynamic simulations to understand the interactions, such as van der Waals and electrostatic forces, that contribute to potent inhibitory activity. nih.govresearchgate.net The MM/GBSA approach offers a balance between computational cost and accuracy, making it a popular choice for ranking compounds and understanding binding mechanisms. nih.govnih.gov However, its accuracy can be sensitive to various parameters, including the force field, charges, and dielectric constant used in the calculations. nih.gov
Free Energy Perturbation (FEP) is a more rigorous and computationally intensive alchemical free energy calculation method. nih.govvu.nl FEP calculates the relative binding free energy (ΔΔG) between two closely related ligands by simulating a non-physical, or "alchemical," transformation of one molecule into the other. cresset-group.comresearchgate.net This method can achieve high accuracy, often within 1 kcal/mol of experimental values, making it highly valuable for lead optimization. nih.gov While specific FEP studies on this compound are not publicly detailed, the methodology is widely applied to congeneric series of inhibitors to guide structural modifications. nih.govnih.gov For example, FEP can predict how substitutions on the indazole ring or the chlorophenoxy group would affect binding affinity, allowing chemists to prioritize the synthesis of the most promising analogs. A typical FEP workflow involves system preparation, ligand alignment, generation of a perturbation network, the FEP calculations themselves, and analysis of the results. vu.nl
| Method | Description | Advantages | Disadvantages | Typical Application |
|---|---|---|---|---|
| MM/GBSA | Calculates binding free energy from molecular dynamics simulation snapshots using molecular mechanics and continuum solvation models. | Faster than FEP; good for ranking large numbers of compounds. | Less accurate than FEP; neglects conformational entropy; results can be system-dependent. nih.gov | Rescoring docking poses; rationalizing experimental findings. nih.gov |
| FEP | Calculates the relative binding free energy between two ligands via an alchemical transformation. researchgate.net | High accuracy (often ~1 kcal/mol); considered a gold standard for relative binding free energy prediction. nih.gov | Computationally expensive; requires significant expertise and resources. | Lead optimization; guiding precise chemical modifications. nih.gov |
De Novo Design Strategies for Indazole-Based Molecules
De novo design involves the computational creation of novel molecular structures with desired properties, tailored to fit the binding site of a biological target. These strategies can be broadly categorized as fragment-based, where molecular pieces are linked together, or atom-based, where molecules are built atom-by-atom within the active site.
For indazole-based molecules, fragment-led de novo design has proven effective. One study identified a new series of 1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) kinases using this approach. nih.gov The resulting compounds inhibited FGFR1-3 with IC50 values ranging from 0.8 to 90 μM and demonstrated excellent ligand efficiencies. nih.gov This highlights the power of de novo design to generate novel scaffolds and explore new chemical space.
Structure-guided drug design, a closely related concept, has also been instrumental in developing indazole derivatives. By leveraging the 3D structure of the target protein, researchers can rationally design modifications to a lead compound to enhance its binding affinity and selectivity. This strategy was used to develop 1H-indazole derivatives as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase, leading to a compound with an IC50 value of 5.3 nM against the EGFR T790M mutant. nih.gov These computational design strategies are integral to modern medicinal chemistry, enabling the creation of highly optimized and novel indazole-based therapeutic candidates. nih.gov
Advanced Analytical Methodologies for Research and Development
Spectroscopic Techniques for Comprehensive Structural Elucidation
No published 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR data for 5-(3-chlorophenoxy)-3-iodo-1H-indazole could be located. This type of data is fundamental for confirming the molecular structure, including the placement of substituents on the indazole and phenoxy rings.
Specific HRMS data, which would confirm the elemental composition, and tandem MS (MS/MS) data, which would provide insights into the compound's fragmentation patterns and structural connectivity, are not available in the public domain.
No FTIR spectra for this compound have been published. This analysis would typically be used to identify characteristic vibrational frequencies of its functional groups, such as N-H, C-H, C=C, C-O, C-I, and C-Cl bonds.
X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complex Structural Insights
There is no evidence of a crystal structure for this compound having been determined and deposited in crystallographic databases. X-ray crystallography would provide definitive proof of the compound's three-dimensional structure.
Advanced Chromatographic Methods for Purity, Isolation, and Quantification (e.g., HPLC-MS, GC-MS)
While general chromatographic methods are used for the purification and analysis of indazole derivatives, no specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods developed for this compound have been reported. Such methods are crucial for determining the purity of the compound.
Bioanalytical Method Development for Quantification in Preclinical Samples (e.g., ADME studies)
No published studies on the development of bioanalytical methods for the quantification of this compound in biological matrices (e.g., plasma, tissue) were found. These methods are essential for conducting preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are a key part of the drug discovery process for many indazole-containing compounds. Research into the ADME properties of other indazole derivatives is ongoing, highlighting the importance of this class of compounds in medicinal chemistry.
Future Perspectives and Emerging Avenues in Indazole Research
Design of Next-Generation Indazole Derivatives with Enhanced Target Specificity and Potency
The design of next-generation indazole derivatives is focused on improving their interaction with biological targets to enhance therapeutic efficacy and minimize off-target effects. Key strategies include structure-based drug design and the exploration of structure-activity relationships (SAR). researchgate.netnih.gov
Structure-Based and Knowledge-Based Design:
Leveraging X-ray crystallography and computational modeling, researchers can design indazole derivatives that fit precisely into the binding sites of their target proteins. researchgate.net This approach allows for the strategic placement of functional groups to maximize potency and selectivity. For instance, the introduction of different substituted aromatic groups at various positions on the indazole ring can lead to the exploration of new interactions with kinases and other targets. mdpi.com
Structure-Activity Relationship (SAR) Studies:
SAR studies are crucial for understanding how chemical modifications to the indazole core influence biological activity. nih.govresearchgate.netacademie-sciences.fr These studies have revealed that the presence and position of substituents on the indazole ring play a critical role in determining the compound's inhibitory activity and selectivity. For example, in a series of 1H-indazole amide derivatives, specific substitutions were found to be essential for potent enzymatic and cellular activity. nih.gov
| Compound Modification Strategy | Objective | Example from Research |
| Introduction of lipophilic substituents | Occupy specific pockets in the target protein to enhance selectivity. | Identification of a selectivity pocket above the ligand plane in interleukin-2 (B1167480) inducible T cell kinase (ITK) and targeting it with appropriate substituents. researchgate.net |
| Substitution at the C3 position | Modulate inhibitory activity against specific enzymes. | The presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the indazole ring was crucial for strong inhibitory activities against the IDO1 enzyme. nih.gov |
| Molecular Hybridization | Combine the indazole scaffold with other pharmacologically active moieties to create novel compounds with enhanced properties. | Design of 3,5-disubstituted indazole derivatives to explore more targets of action with kinases. mdpi.com |
Exploration of Novel Biological Pathways and Therapeutic Applications Beyond Current Focus Areas
While indazole derivatives have been extensively studied for their anticancer properties, particularly as kinase inhibitors, emerging research is uncovering their potential in a wider range of therapeutic areas. researchgate.netnih.gov
Expanding Therapeutic Horizons:
The unique chemical structure of indazoles allows them to interact with a diverse array of biological targets, opening up possibilities for treating various diseases. benthamscience.com Research has indicated potential applications in:
Neurodegenerative Diseases: Indazole compounds are being investigated for the treatment of conditions such as Parkinson's disease, Alzheimer's disease, and other dementias. google.com
Inflammatory Diseases: Their potential to modulate inflammatory pathways makes them candidates for treating rheumatoid arthritis, inflammatory bowel disease, and psoriasis. google.com
Infectious Diseases: Some indazole derivatives have shown promise as anti-HIV, antibacterial, and antifungal agents. nih.govresearchgate.net
Cardiovascular Conditions: The vasorelaxant properties of some indazoles suggest their utility in treating hypertension and other cardiovascular diseases. google.com
Novel Biological Targets:
Beyond well-established targets like kinases, researchers are exploring the interaction of indazole derivatives with other biological molecules. This includes investigating their effects on various enzymes, receptors, and signaling pathways that are implicated in a range of pathologies. nih.govbenthamscience.com For example, some indazole derivatives have been identified as potent inhibitors of phosphoinositide-dependent kinase-1 (PDK1) and indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to indazole research holds significant promise. nih.govnih.govdrughunter.com
Accelerating Discovery and Design:
AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify novel indazole-based drug candidates with desired properties. tue.nl These technologies can be employed for:
Virtual Screening: Rapidly screening large libraries of virtual compounds to identify those with a high probability of being active against a specific target. nih.gov
Predictive Modeling: Developing models to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new indazole derivatives, helping to de-risk candidates early in the discovery pipeline. mdpi.com
De Novo Drug Design: Generating entirely new indazole-based molecular structures with optimized properties for a particular therapeutic target. tue.nl
Interpretable Machine Learning:
| AI/ML Application | Impact on Indazole Drug Discovery |
| Target Identification and Validation | Analyzing genomic, proteomic, and metabolomic data to identify and validate novel biological targets for indazole derivatives. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models that correlate the chemical structure of indazole derivatives with their biological activity. nih.gov |
| Drug Repurposing | Identifying new therapeutic uses for existing indazole-based drugs by analyzing their interaction with a wide range of biological targets. nih.gov |
Development of Advanced Delivery Systems for Indazole Compounds
Many promising indazole derivatives exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. nih.gov Advanced drug delivery systems are being developed to overcome these challenges. researchgate.net
Nanotechnology-Based Formulations:
Nanoparticles offer a versatile platform for delivering indazole compounds. nih.govmdpi.com Different types of nanoparticles, such as lipid-based and polymeric nanoparticles, can encapsulate the drug, protecting it from degradation and facilitating its transport to the target site. researchgate.netqub.ac.uk These systems can improve drug stability, enhance absorption, and enable controlled release. nih.gov
Self-Emulsifying Drug Delivery Systems (SEDDS):
SEDDS are mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. nih.gov Formulating poorly soluble indazole compounds in a SEDDS can significantly enhance their dissolution and absorption in the gastrointestinal tract. nih.gov
| Delivery System | Mechanism of Action | Potential Benefits for Indazole Compounds |
| Lipid Nanoparticles | Encapsulate lipophilic drugs within a lipid core, improving solubility and stability. researchgate.net | Enhanced oral bioavailability and targeted delivery. |
| Polymeric Nanoparticles | Entrap drugs within a biodegradable polymer matrix, allowing for sustained release. researchgate.net | Controlled and prolonged drug action. |
| Self-Double-Emulsifying Drug Delivery Systems (SDEDDS) | Form water-in-oil-in-water double emulsions, suitable for encapsulating both hydrophilic and lipophilic drugs. nih.gov | Versatile delivery for a broader range of indazole derivatives. |
Translational Research Opportunities from Preclinical Discoveries
The translation of promising preclinical findings into clinical applications is a critical step in the drug development process. youtube.com For indazole-based compounds, several opportunities exist to bridge the gap between the laboratory and the clinic.
Biomarker Development:
Identifying and validating biomarkers that can predict a patient's response to an indazole-based therapy is crucial for personalized medicine. These biomarkers can help in selecting patients who are most likely to benefit from the treatment and in monitoring the therapeutic response.
Preclinical to Clinical Translation Challenges:
A significant challenge in drug development is the translation of safety and efficacy data from animal models to humans. frontiersin.org More holistic monitoring and the "digitalization" of animal studies, using sensor technologies and AI, can provide more robust and translatable data. frontiersin.org This can lead to a better understanding of a drug candidate's potential effects in humans and reduce the risk of late-stage failures. youtube.com
Improving Developability:
Early assessment of the biopharmaceutical properties of indazole derivatives, such as their solubility and permeability, is essential for predicting their in vivo performance. youtube.com The Developability Classification System (DCS) can be used to guide the formulation strategy and de-risk the progression of a compound into clinical development. youtube.com
Q & A
Q. What are the recommended synthetic routes for 5-(3-chlorophenoxy)-3-iodo-1H-indazole, and how can intermediates be optimized?
The synthesis of indazole derivatives typically involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, in analogous compounds like 5-amino-3-(3,4-dichlorophenyl)-1H-indazole, nitro reduction with hydrazine hydrate and Raney nickel was critical for intermediate formation . For this compound, iodination may require careful optimization of halogenation conditions (e.g., using KI/I₂ in acidic media). Purification via recrystallization (e.g., DMF/acetic acid mixtures) is recommended for intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR (¹H/¹³C): Assign aromatic protons and confirm substitution patterns (e.g., chlorophenoxy and iodo groups).
- Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns (iodine has a distinct isotopic signature).
- IR Spectroscopy: Identify functional groups like C-I (~500 cm⁻¹) and C-O-C (asymmetric stretching ~1250 cm⁻¹).
- XRD: For crystalline samples, SHELX software (e.g., SHELXL) can refine crystal structures and confirm stereochemistry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Indazole derivatives often target kinases or GPCRs. Recommended assays include:
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., VEGFR2 inhibition, referenced in cancer-related indazole studies) .
- Cellular Viability: MTT assays using cancer cell lines (e.g., HepG2 or HeLa) to assess cytotoxicity .
- Receptor Binding: Radioligand displacement assays for receptors like 5-HT or dopamine .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
Using SHELX programs (SHELXD for phase solution, SHELXL for refinement), researchers can determine bond angles, torsion angles, and non-covalent interactions (e.g., halogen bonding from iodine). For example, SHELX analysis of similar triazolothiadiazines revealed planar indazole rings and steric effects from substituents . Data collection at low temperature (100 K) improves resolution for heavy atoms like iodine .
Q. What strategies address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Control for Assay Conditions: Ensure consistent pH, temperature, and solvent (DMSO concentration affects solubility).
- Orthogonal Validation: Combine enzymatic assays with cellular models (e.g., compare enzyme inhibition vs. cellular proliferation).
- Structural Analysis: Use molecular docking (e.g., MOE software) to assess binding mode consistency across experimental setups .
- Statistical Rigor: Apply ANOVA or Tukey’s test to evaluate significance in dose-response curves .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Electron-Withdrawing Groups: The 3-iodo substituent enhances electrophilic reactivity; replacing it with Br or CF₃ could modulate potency .
- Phenoxy Substituents: Varying the chlorophenoxy group’s position (e.g., 2-, 4-Cl) impacts steric and electronic interactions with targets .
- Heterocycle Modifications: Introducing pyrazole or triazole rings (as in ) may improve metabolic stability.
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Rodent Models: Assess oral bioavailability and blood-brain barrier penetration via LC-MS/MS plasma analysis.
- Toxicokinetics: Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .
- Xenograft Models: Test antitumor efficacy in nude mice implanted with human cancer cells, referencing protocols from indazole-based kinase inhibitor studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
